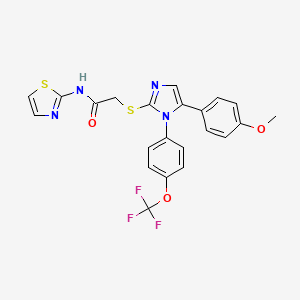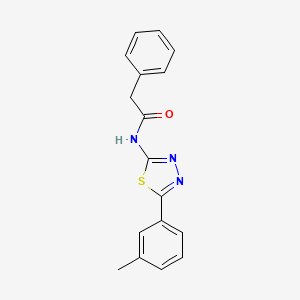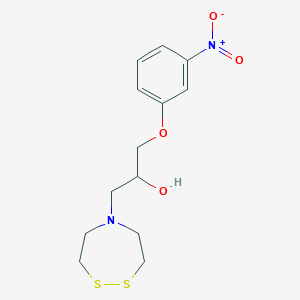
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is complex and involves the modulation of several different signaling pathways. This compound has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders. Additionally, this compound has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide. Finally, this compound has been found to protect neurons from oxidative damage, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research. Some of the most notable effects of this compound include:
1. Modulation of GABA-A receptor activity: this compound has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders.
2. Modulation of nitric oxide synthase activity: this compound has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide.
3. Protection against oxidative stress: this compound has been found to protect neurons from oxidative damage, which is a common feature of many neurological disorders.
Advantages and Limitations for Lab Experiments
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has several advantages and limitations for use in lab experiments. Some of the advantages of this compound include:
1. High purity: The synthesis method for this compound has been optimized to produce high yields of pure product, making it readily available for scientific research.
2. Versatility: This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
3. Low toxicity: this compound has been found to have low toxicity, making it safe for use in lab experiments.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Limited stability: This compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for research on 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol. Some of the most promising directions include:
1. Investigating the potential therapeutic applications of this compound in the treatment of neurological disorders such as anxiety and epilepsy.
2. Studying the effects of this compound on other signaling pathways involved in neuronal function, such as the glutamatergic and dopaminergic systems.
3. Developing new synthesis methods for this compound that improve yield and purity.
4. Investigating the potential use of this compound as a tool for studying the role of nitric oxide in neuronal signaling.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its various biochemical and physiological effects. This compound has been extensively studied for its potential applications in the fields of pharmacology, biochemistry, and neuroscience, and has been found to modulate the activity of GABA-A receptors, nitric oxide synthase, and protect neurons from oxidative stress. While there are limitations to the use of this compound in lab experiments, it remains a promising area of research for the future.
Synthesis Methods
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol involves the reaction of 3-nitrophenol with 1,2,5-thiadiazepane-5-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with epichlorohydrin to form the final compound. The synthesis method has been optimized to produce high yields of pure this compound, making it readily available for scientific research.
Scientific Research Applications
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been extensively researched for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. Some of the most common applications of this compound include:
1. Studying the effects of GABA-A receptor modulation: this compound has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders.
2. Investigating the role of nitric oxide in neuronal signaling: Nitric oxide is an important signaling molecule in the brain, and this compound has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide.
3. Studying the effects of oxidative stress on neuronal function: Oxidative stress is a common feature of many neurological disorders, and this compound has been found to protect neurons from oxidative damage.
properties
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-12(9-14-4-6-20-21-7-5-14)10-19-13-3-1-2-11(8-13)15(17)18/h1-3,8,12,16H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQORVUEDLQYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

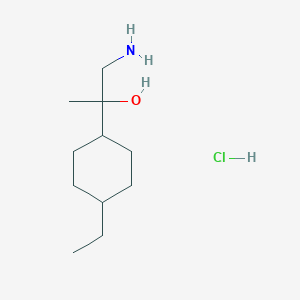
![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)

![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)
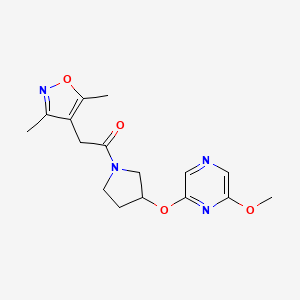
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
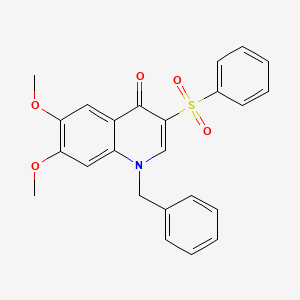
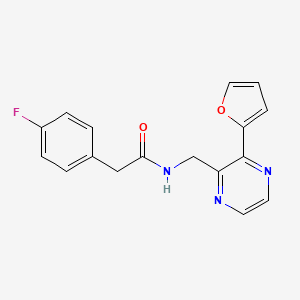


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
